6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and fluorophenyl groups. The final step involves the formation of the carboxamide linkage with the 1,3,5-trimethyl-1H-pyrazol-4-yl)methyl group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity to these targets, while the cyclopropyl group contributes to its stability and reactivity. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.
Comparison with Similar Compounds
When compared to similar compounds, 6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- 6-cyclopropyl-1-(2-chlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 6-cyclopropyl-1-(2-bromophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can significantly impact their chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H23FN6O |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H23FN6O/c1-13-17(14(2)29(3)28-13)11-25-23(31)16-10-20(15-8-9-15)27-22-18(16)12-26-30(22)21-7-5-4-6-19(21)24/h4-7,10,12,15H,8-9,11H2,1-3H3,(H,25,31) |
InChI Key |
QYNBOSKXDMUWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=NC3=C2C=NN3C4=CC=CC=C4F)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.